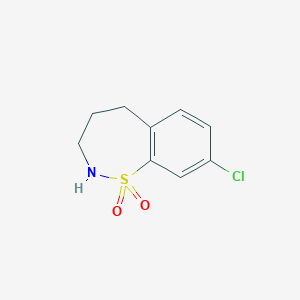

8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione

Description

8-Chloro-2,3,4,5-tetrahydro-1λ⁶,5-benzothiazepine-1,1-dione is a benzothiazepine derivative characterized by a seven-membered thiazepine ring fused to a benzene core. The molecule features a chlorine substituent at the 8-position and two sulfonyl (dione) groups at the 1-position, contributing to its unique electronic and steric properties.

Properties

IUPAC Name |

8-chloro-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c10-8-4-3-7-2-1-5-11-14(12,13)9(7)6-8/h3-4,6,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGCYGCYYWOIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Cl)S(=O)(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, 8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to significant changes in cellular processes, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are important for its biological activity.

Subcellular Localization

8-Chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects.

Biological Activity

8-Chloro-2,3,4,5-tetrahydro-16,5-benzothiazepine-1,1-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-Chloro-2,3,4,5-tetrahydro-16,5-benzothiazepine-1,1-dione is CHClNOS. The structure includes a benzothiazepine core which is known for its diverse biological activities.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of benzothiazepine derivatives. For instance, a series of 2,3-dihydro-1,5-benzothiazepines were synthesized and evaluated for their α-glucosidase inhibitory activity. The most potent compound demonstrated an IC value of 2.62 ± 0.30 μM compared to the standard acarbose (IC = 37.38 ± 1.37 μM), indicating significantly enhanced efficacy in glucose regulation .

The mechanism of action for these compounds primarily involves competitive inhibition of the α-glucosidase enzyme. Kinetic studies revealed that the most active derivatives exhibited strong binding affinity to the enzyme's active site, thus inhibiting carbohydrate hydrolysis and subsequently lowering blood glucose levels .

In Vivo Studies

In vivo evaluations showed that administration of selected compounds resulted in significant reductions in blood glucose levels over a 28-day period. For example:

- Compound 2B lowered blood glucose to 127.81 ± 4.23 mg/dL at a dose of 10 mg/kg.

- At a higher dose (20 mg/kg), it further reduced glucose levels to 104.15 ± 3.99 mg/dL .

Toxicity and Safety Profile

The synthesized benzothiazepines were found to be non-toxic in nature during preliminary assessments. This safety profile is crucial for the development of therapeutic agents aimed at chronic conditions such as diabetes .

Summary of Research Findings

| Compound | IC (μM) | Blood Glucose Level (mg/dL) at 10 mg/kg | Blood Glucose Level (mg/dL) at 20 mg/kg |

|---|---|---|---|

| 2B | 2.62 | 127.81 ± 4.23 | 104.15 ± 3.99 |

| 3B | 3.63 | 132.11 ± 4.03 | 105.32 ± 4.09 |

| 12B | 10.11 | 138.92 ± 4.67 | N/A |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 8-Chloro-2,3,4,5-tetrahydro-1λ⁶,5-benzothiazepine-1,1-dione and related compounds:

Key Findings:

Structural Differences: The target compound’s 1,1-dione groups distinguish it from analogs like the benzazepin-7-ol derivative (), which lacks sulfonyl moieties but includes a hydroxyl group. This likely enhances the dione derivative’s electrophilicity and hydrogen-bonding capacity . The (±)-cis-2-(4-methoxyphenyl) analog () features a phenoxy substituent and methoxy groups, increasing steric bulk and lipophilicity compared to the simpler 8-chloro-dione structure.

Synthetic Routes :

- The synthesis of benzothiazepine derivatives often involves multi-step reflux reactions with reducing agents (e.g., Na₂S₂O₄) and alkylating agents (e.g., dimethyl sulfate) . However, the exact protocol for the target compound remains undocumented.

Biological Implications: Benzothiazepines with chlorine substituents (e.g., 7-Cl or 8-Cl) are frequently associated with cardiovascular activity, such as calcium channel antagonism. The 1,1-dione groups in the target compound may enhance binding affinity to ion channels due to increased polarity .

Preparation Methods

Condensation of Chalcones with 2-Aminobenzenethiol

A widely used method involves the condensation of substituted chalcones with 2-aminobenzenethiol under ultrasonic or thermal conditions. Chalcones are prepared from aromatic aldehydes and ketones, which then react with 2-aminobenzenethiol in solvents such as dimethylformamide (DMF) or polyethylene glycol-400 (PEG-400).

- Catalysts and Solvents: Zirconium oxychloride and PEG-400 have been reported as effective catalysts/solvents, improving yields significantly (up to 90% or more) under mild conditions such as room temperature or slightly elevated temperatures (40–60 °C).

- Reaction Conditions: Ultrasonic irradiation or heating at 60 °C for about 55 minutes optimizes the yield and reaction time. PEG-400-mediated synthesis, combined with bleaching earth clay as a heterogeneous catalyst, has demonstrated yields exceeding 95%.

- Mechanism: The reaction proceeds via Michael addition of the thiol group to the α,β-unsaturated carbonyl system, followed by cyclization to form the benzothiazepine ring.

Intramolecular Cyclization

Intramolecular cyclization methods involve the formation of the benzothiazepine ring through direct C–S bond formation from precursors such as diphenylphosphoryl thioamide and other substituted intermediates.

- Example: The reaction of diphenylphosphoryl thioamide with fluoro-hydroxyl(phenyl)iodotosylate under mild conditions leads to intramolecular dehydrogenative C−S bond formation with yields around 85%.

- Advantages: This method allows for regio- and stereoselective synthesis of substituted benzothiazepines, including those with sulfonamide groups, under relatively mild and short reaction times.

Ring Expansion of Thiopyran-4-one Oximes

An older but effective method involves ring expansion of thiopyran-4-one-derived oximes using reducing agents such as diisobutylaluminum hydride (DIBAL-H).

- Procedure: The thiopyran-4-one is first converted to its oxime by reaction with hydroxylamine. Subsequent reduction and N–O bond cleavage induce ring expansion to the benzothiazepine scaffold.

- Limitations: Requires careful control of reaction conditions, including low temperatures and use of excess reagents, but yields are generally high.

Data Table: Representative Reaction Conditions and Yields

Research Findings and Analysis

- Green Chemistry Approaches: The use of PEG-400 as a solvent and bleaching earth clay as a catalyst represents an eco-friendly approach that reduces reaction time and improves yield without hazardous solvents.

- Ultrasound Irradiation: Enhances reaction rates and yields in chalcone condensation methods, facilitating mild reaction conditions and better selectivity.

- Catalyst Reusability: Bleaching earth clay catalyst can be regenerated and reused multiple times without loss of activity, contributing to sustainable synthesis.

- Selectivity and Yield: Intramolecular cyclization methods offer high regio- and stereoselectivity, essential for producing specific derivatives like 8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione.

- Reaction Optimization: Temperature control is critical; for example, in PEG-400 mediated reactions, yields peak at 60 °C and decline at higher temperatures, indicating thermal sensitivity.

Q & A

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Design Suzuki-Miyaura or Buchwald-Hartwig reactions with varying palladium catalysts (e.g., Pd(OAc) vs. XPhos-Pd-G3). Compare yields and side products via GC-MS. Hammett plots can quantify electronic effects of substituents on reaction rates .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational binding affinity predictions and experimental assay results?

Q. What statistical frameworks are suitable for interpreting heterogeneous biological activity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.